molecular formula C9H10N2O4 B11890660 2-(4-Cyclopropyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid

2-(4-Cyclopropyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid

Cat. No.: B11890660
M. Wt: 210.19 g/mol
InChI Key: DMQDIQHVTCVQRM-UHFFFAOYSA-N
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Description

2-(4-Cyclopropyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid is a heterocyclic carboxylic acid derivative featuring a pyrazine ring substituted with a cyclopropyl group and two ketone oxygen atoms.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-(4-cyclopropyl-2,3-dioxopyrazin-1-yl)acetic acid

InChI

InChI=1S/C9H10N2O4/c12-7(13)5-10-3-4-11(6-1-2-6)9(15)8(10)14/h3-4,6H,1-2,5H2,(H,12,13)

InChI Key

DMQDIQHVTCVQRM-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CN(C(=O)C2=O)CC(=O)O

Origin of Product

United States

Biological Activity

2-(4-Cyclopropyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a cyclopropyl group and a dioxo-dihydropyrazine structure, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for 2-(4-Cyclopropyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid is C₈H₈N₂O₄, with a molecular weight of approximately 184.16 g/mol. The distinct cyclopropyl moiety combined with the dioxopyrazine structure is believed to play a crucial role in its biological activity.

Biological Activity

Research indicates that 2-(4-Cyclopropyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against several bacterial strains.
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro.
  • Neuroprotective Effects : There are indications that it may have neuroprotective properties, potentially beneficial in neurodegenerative disorders.

The mechanism by which 2-(4-Cyclopropyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : The compound could inhibit specific enzymes related to disease pathways.
  • Receptor Interaction : It may interact with various receptors in the nervous system, influencing neurotransmitter levels.

Research Findings

Several studies have explored the biological activity of this compound. Notable findings include:

  • Antimicrobial Studies : In vitro tests demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assays : Results from cytotoxicity assays indicated that the compound could induce apoptosis in cancer cell lines.
  • Neuroprotective Studies : Animal models showed that treatment with this compound resulted in reduced neuronal death following neurotoxic insults.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, 2-(4-Cyclopropyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups.

Case Study 2: Anticancer Potential

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that it reduced cell viability significantly after 48 hours of treatment, suggesting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectionReduction in neuronal death

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with the target molecule, such as heterocyclic rings, dioxo groups, or carboxylic acid functionalities:

Table 1: Structural Comparison of Selected Compounds
Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
2-(4-Cyclopropyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid (Target) Pyrazine Cyclopropyl, dioxo, acetic acid Not provided Not provided Hypothesized use in drug design
2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid Pyrimidine Cyano, methyl, dioxo, acetic acid C₈H₇N₃O₄ 209.16 Laboratory chemical, synthesis intermediate
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine Fmoc-protected amine, acetic acid C₂₂H₂₂N₂O₄ 378.43 Peptide synthesis, solid-phase chemistry
Caffeic acid Cinnamic acid derivative 3,4-Dihydroxy, acrylic acid C₉H₈O₄ 180.16 Antioxidant, pharmacological research

Key Observations :

  • The pyrimidine-based analog (C₈H₇N₃O₄) shares the dioxo and acetic acid groups but differs in ring size and substituents (cyano, methyl), which may influence reactivity and solubility .
  • The Fmoc-piperazine derivative (C₂₂H₂₂N₂O₄) highlights the versatility of acetic acid in modifying nitrogen-rich heterocycles for applications like peptide engineering .
  • Caffeic acid (C₉H₈O₄) demonstrates how phenolic hydroxyl groups enhance antioxidant activity, a property absent in the target compound due to its non-aromatic pyrazine core .

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